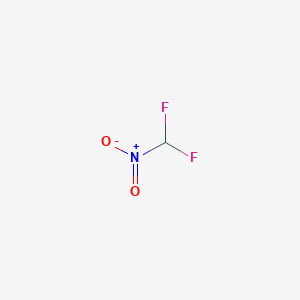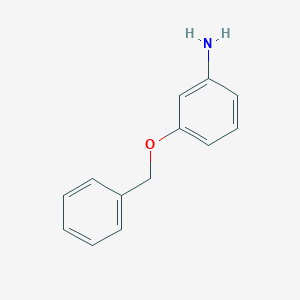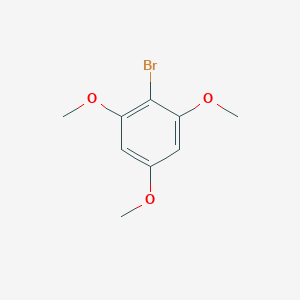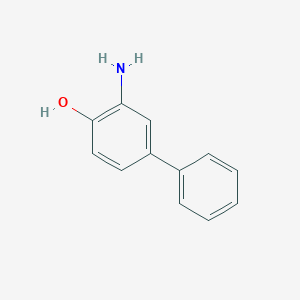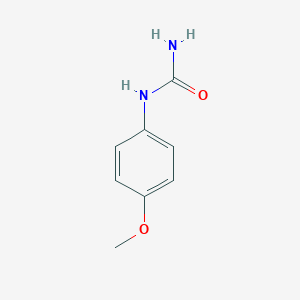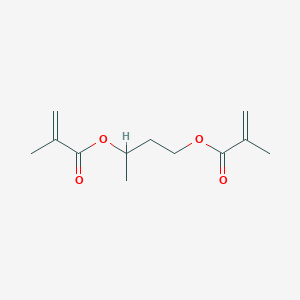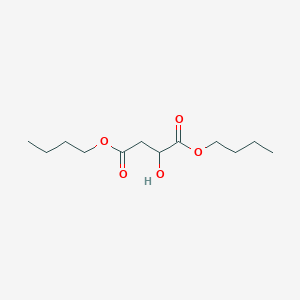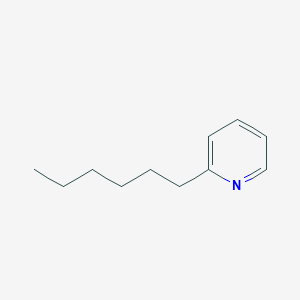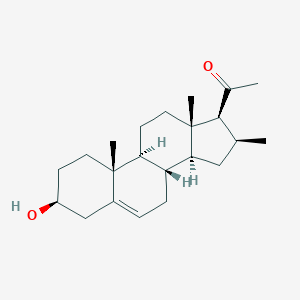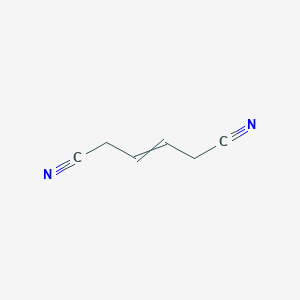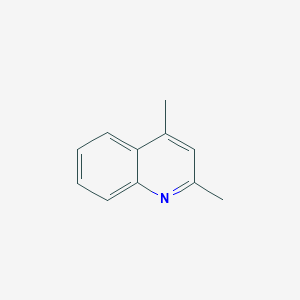
2,4-Dimethylquinoline
Vue d'ensemble
Description
2,4-Dimethylquinoline is a chemical compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives have been widely studied due to their varied applications and biological activities.
Synthesis Analysis
The synthesis of dimethylquinoline derivatives involves various chemical reactions and methodologies. For instance, the synthesis of 3,3-dimethyl-1-(4′,4′-dimethyl-2′,6′-dioxocyclohex-1′-yl)-3,4-dihydroisoquinoline and its 3-methyl derivative has been reported (Davydov et al., 1993). Another example is the synthesis of 3,3-Dimethyl-1-(3-methyl-1-phenylpyrazol-5-onylidene-4)-1,2,3,4-tetrahydroisoquinoline (Sokol et al., 2002).
Molecular Structure Analysis
The molecular structures of these compounds have been determined through various techniques like X-ray crystallography. For example, the crystal and molecular structures of certain dimethylquinoline derivatives have been established, revealing insights into their tautomeric forms and molecular conformations (Davydov et al., 1993).
Chemical Reactions and Properties
Dimethylquinolines undergo various chemical reactions due to their reactive sites. These reactions include cyclization, coupling, and substitution, leading to the formation of diverse chemical structures with unique properties (Li et al., 2008).
Physical Properties Analysis
The physical properties of dimethylquinolines include their crystalline structure, solubility, melting points, and other physicochemical characteristics. These properties are crucial in determining their applications and handling procedures.
Chemical Properties Analysis
Chemically, dimethylquinolines exhibit properties like tautomerism and have been studied for their electron transfer capabilities. Their chemical behavior is influenced by the substituents on the quinoline ring and the overall molecular structure (Nesterov et al., 1991).
Applications De Recherche Scientifique
Synthesis for Industrial and Medical Applications : A study by Aydemir and Kaban (2018) described the synthesis of 4,7-dimethylquinoline-2-carboxaldehyde, a derivative of 2,4-dimethylquinoline, for potential industrial and medical applications, including as analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. These derivatives have shown promise as potential anticancer agents and substances active against HIV in vitro (Aydemir & Kaban, 2018).
Alzheimer's Disease Treatment : Kenche et al. (2013) discussed the application of 8-Hydroxyquinolines, a family including 2-substituted derivatives, in Alzheimer's disease treatment. These compounds, notably PBT2, have demonstrated metal chaperone activity, disaggregation of amyloid plaques, inhibition of Cu/Aβ redox chemistry, and reversal of the Alzheimer's disease phenotype in transgenic animal models (Kenche et al., 2013).
Anticancer Agent Targeting : Yang et al. (2015) identified an isoquinoline derivative, related to 2,4-dimethylquinoline, as a potential anticancer agent. This agent was incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells, demonstrating superior antitumor activity compared to non-targeted controls and the free drug (Yang et al., 2015).
Antimalarial Drug Synthesis : Parushev et al. (1991) described the synthesis of 6-amino-2,4-dimethylquinoline derivatives as potential antimalarial drugs. These compounds were obtained from 2,5-dichloraniline through successive ring closure, nitration, aromatic substitution, reduction of the nitro group to an amino group, and alkylation (Parushev et al., 1991).
Catalytic Pyrolysis in Biomass Conversion : Zhang et al. (2015) investigated the role of 2,4-dimethylquinoline in reducing coke formation during the catalytic fast pyrolysis of biomass. They found that its application could modify HZSM-5 catalysts, impacting the yields of various products and coke formation during biomass conversion (Zhang et al., 2015).
Apoptosis Induction in Cancer Treatment : Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as an efficient apoptosis inducer and a potent anticancer agent with high blood-brain barrier penetration, suggesting its potential in cancer therapy (Sirisoma et al., 2009).
Neuroprotective Effects in Alzheimer's Disease : Villemagne et al. (2017) conducted a molecular imaging study targeting amyloid β with a novel 8-OH quinoline, PBT2, for Alzheimer's disease. PBT2, related to the 2,4-dimethylquinoline structure, was shown to lower cerebrospinal fluid Aβ and improve cognition (Villemagne et al., 2017).
Safety And Hazards
Orientations Futures
Quinoline motifs, including 2,4-Dimethylquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of greener synthetic approaches and further exploration of the medicinal importance of quinoline derivatives .
Propriétés
IUPAC Name |
2,4-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNANFDSJRRZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061610 | |
| Record name | Quinoline, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylquinoline | |
CAS RN |
1198-37-4 | |
| Record name | 2,4-Dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYLQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINOLINE, 2,4-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JL3KN3WTD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




